2-(4-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid
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Overview
Description
2-(4-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structural features, has garnered interest for its potential therapeutic properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-ethoxybenzoyl chloride and aluminum chloride as a catalyst.
Methylation: The methyl groups at positions 6 and 8 can be introduced through a methylation reaction using methyl iodide and a strong base like sodium hydride.
Carboxylation: The carboxylic acid group at position 4 can be introduced through a carboxylation reaction using carbon dioxide and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and heat.
Reduction: Lithium aluminum hydride, ether, and low temperatures.
Substitution: Halogenating agents like chlorine or bromine, Lewis acids like aluminum chloride, and solvents like dichloromethane.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the quinoline compound.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
2-(4-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: Quinoline derivatives are explored for their use in organic light-emitting diodes (OLEDs) and other electronic materials.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Lacks the ethoxy and methyl groups, resulting in different biological activity and chemical properties.
6,8-Dimethylquinoline-4-carboxylic acid: Lacks the ethoxyphenyl group, affecting its interaction with biological targets.
2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid: Similar structure but with a methoxy group instead of an ethoxy group, leading to variations in its chemical reactivity and biological activity.
Uniqueness
2-(4-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is unique due to the presence of the ethoxyphenyl group, which enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets. The methyl groups at positions 6 and 8 also contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-4-24-15-7-5-14(6-8-15)18-11-17(20(22)23)16-10-12(2)9-13(3)19(16)21-18/h5-11H,4H2,1-3H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZCHAZXWZNVBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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